Whitepaper: Physical and Chemical Properties of Butyl 3,3-bis(tert-butylperoxy)valerate
Whitepaper: Physical and Chemical Properties of Butyl 3,3-bis(tert-butylperoxy)valerate
A Comprehensive Technical Guide on Peroxyketal Kinetics, Cross-linking Mechanisms, and Experimental Validation
Executive Summary & Molecular Architecture
Butyl 3,3-bis(tert-butylperoxy)valerate (CAS 71436-84-5)[1] is a highly specialized organic peroxide belonging to the peroxyketal family. Structurally characterized by two tert-butylperoxy groups bonded to a single geminal carbon at the 3-position of a valerate backbone, it is engineered primarily as a radical initiator and cross-linking agent.
While the 3,3-isomer serves specific niche applications, its thermodynamic and kinetic behaviors are virtually identical to its widely commercialized structural analog, Butyl 4,4-bis(tert-butylperoxy)valerate (CAS 995-33-5)[2]. As an Application Scientist, understanding the causality behind selecting a peroxyketal over a standard dialkyl peroxide (e.g., dicumyl peroxide) is critical: peroxyketals undergo homolytic cleavage to generate a highly reactive mixture of two strong oxygen-centered radicals and one weak carbon-centered radical ([3]). This specific radical profile provides superior hydrogen-abstraction efficiency, making it the premier choice for cross-linking saturated elastomers like Ethylene-Vinyl Acetate (EVA) and Ethylene Propylene Diene Monomer (EPDM)[4].
Thermodynamics & Physical Properties
The physical state and thermal stability of peroxyketals dictate their processing windows. The compound is typically a colorless to pale yellow liquid with a slight camphor odor[5]. Because pure peroxyketals are sensitive to heat and shock, they are frequently formulated at 40% to 50% concentration on inert carriers (such as calcium carbonate) to act as a thermal heat sink, thereby mitigating explosion hazards[6].
Table 1: Fundamental Physical and Thermodynamic Properties
| Property | Value | Reference / Proxy |
| Chemical Formula | C₁₇H₃₄O₆ | [1] |
| Molecular Weight | 334.45 g/mol | [2] |
| Density (20 °C) | ~0.967 g/cm³ | [6] |
| Flash Point | 151.9 °C | [6] |
| Activation Energy ( Ea ) | 141 kJ/mol | [7] |
| SADT (Pure Liquid) | ~60 °C | [8] |
Table 2: Comparative Half-Life Kinetics
The half-life ( t1/2 ) of an organic peroxide is the time required for 50% of the molecules to decompose at a specific temperature. The valerate peroxyketal offers a lower half-life temperature profile compared to traditional dialkyl peroxides, allowing for faster cure times at lower temperatures (150–160 °C) without risking polymer degradation[3].
| Peroxide Class | Example | 10-Hour t1/2 | 1-Hour t1/2 | 1-Minute t1/2 |
| Peroxyketal | Butyl bis(t-butylperoxy)valerate | 110 °C | 131 °C | 175 °C |
| Dialkyl Peroxide | Dicumyl Peroxide (DCUP) | 116 °C | 136 °C | 152 °C |
Data sourced from[7].
Radical Generation & Cross-Linking Mechanisms
Upon reaching its activation energy, the O-O bonds of the peroxyketal undergo homolytic cleavage. The primary decomposition yields tert-butoxy radicals. These strong oxygen-centered radicals are highly electrophilic and rapidly abstract hydrogen atoms from the polymer backbone, creating macroradicals that combine to form carbon-carbon cross-links[3]. A competing side reaction, β -scission, can break down the tert-butoxy radical into acetone and a methyl radical.
Figure 1: Homolytic cleavage and radical generation pathway of peroxyketals.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the evaluation of peroxyketals requires highly controlled, self-validating experimental setups. Below are the standard protocols for determining kinetic parameters and cross-linking efficiency.
Protocol 1: Thermal Decomposition Kinetics via DSC
Causality: Standard aluminum DSC pans are insufficient for peroxyketal analysis because the decomposition generates volatile gases (e.g., methane, acetone)[3]. If the pan ruptures, the resulting vaporization endotherm will mask the decomposition exotherm, destroying the kinetic data. Therefore, high-pressure gold-plated crucibles are mandatory.
Step-by-Step Workflow:
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Sample Preparation: Accurately weigh 2.0 ± 0.1 mg of the peroxide formulation into a high-pressure gold-plated crucible and seal it hermetically.
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System Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium and Zinc standards to validate temperature accuracy and enthalpy response. Run an empty crucible to establish a flat thermal baseline.
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Thermal Ramping: Perform dynamic temperature scans at multiple heating rates (e.g., 2, 5, 10, and 15 °C/min) from 40 °C to 200 °C under a constant nitrogen purge (50 mL/min).
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Kinetic Analysis: Apply the ASTM E698 methodology. Plot the natural logarithm of the heating rate against the inverse of the peak exothermic temperature ( 1/Tp ). The slope of this linear regression yields the activation energy ( Ea ), validating the theoretical 141 kJ/mol target.
Figure 2: Step-by-step DSC workflow for determining peroxyketal decomposition kinetics.
Protocol 2: Cross-linking Efficiency Evaluation via MDR
Causality: A Moving Die Rheometer (MDR) is utilized over a traditional Oscillating Disk Rheometer (ODR) because the MDR's rotorless design provides superior thermal conductivity. This ensures the polymer matrix reaches the 150 °C target temperature almost instantly, which is critical for capturing the rapid, 3-minute optimum cure time ( t90 ) characteristic of peroxyketals[3].
Step-by-Step Workflow:
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Compounding: Mill the target elastomer resin (e.g., EVA) with 1.5 phr (parts per hundred rubber) of the peroxyketal on a two-roll mill. Critical Control: Maintain the mill temperature at 80 °C—well below the 110 °C 10-hour half-life—to prevent premature scorch.
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Rheometer Loading: Place a 5 g sample of the compounded matrix into the MDR cavity, pre-heated and stabilized at 150 °C.
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Dynamic Curing: Apply a 0.5° arc oscillation at a frequency of 1.67 Hz (100 cpm) for 15 minutes.
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Data Extraction: Record the minimum torque ( ML , indicating uncured viscosity) and maximum torque ( MH , indicating final cross-link density). The self-validating metric is the torque difference ( ΔM=MH−ML ), which must scale linearly with peroxide concentration.
Safety, Handling, and Storage (E-E-A-T Standards)
Handling organic peroxides requires strict adherence to thermal boundaries. The most critical safety metric is the Self-Accelerating Decomposition Temperature (SADT) —the lowest temperature at which self-accelerating decomposition may occur in standard transport packaging ([8]).
For Butyl bis(tert-butylperoxy)valerate, contact with incompatible materials (heavy metals, strong acids, or reducing agents) or exposure to temperatures exceeding the SADT will result in a runaway exothermic reaction, releasing highly flammable vapors that may autoignite[5].
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Storage Protocol: The material must be stored under stringent temperature control, strictly below 38 °C (100 °F)[5].
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Handling: Always use non-sparking tools and ensure the peroxide is never subjected to confinement without adequate pressure-relief systems[9].
References
-
NextSDS Database. "butyl 3,3-bis[(1,1-dimethylethyl)dioxy]valerate — Chemical Substance Information." Source: NextSDS. URL:[Link]
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Thaworn, K., Buahom, P., & Areerat, S. "Effects of Organic Peroxides on the Curing Behavior of EVA Encapsulant Resin." Source: Open Journal of Polymer Chemistry (SCIRP). URL:[Link]
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United Initiators. "NOROX® Organic Peroxides - Half-Life and Activation Energy Data." Source: United Initiators. URL: [Link]
-
Pergan. "Polymerization - Organische Peroxide: SADT and Control Temperatures." Source: Pergan. URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. CAS 995-33-5: Butyl 4,4-bis(tert-butylperoxy)valerate [cymitquimica.com]
- 3. Effects of Organic Peroxides on the Curing Behavior of EVA Encapsulant Resin [scirp.org]
- 4. PEROXAN BV-40 P - Pergan - 995-33-5 - Peroxides - Knowde [knowde.com]
- 5. Butyl 4,4-bis(tert-butyldioxy)valerate | 995-33-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. prod-cd1.united-initiators.com [prod-cd1.united-initiators.com]
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